1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid
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Overview
Description
1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidine ring, and a methoxybenzylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazolidinone ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The methoxybenzylidene group is introduced via a Knoevenagel condensation reaction between an aldehyde and the thiazolidinone intermediate. The final step involves the acylation of the piperidine ring with the butanoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the methoxybenzylidene group can yield the corresponding methoxybenzyl derivative.
Scientific Research Applications
1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxybenzylidene group can also interact with cellular components, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-{4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Similar structure but lacks the piperidine and butanoyl groups.
(5Z)-5-(4-methoxybenzylidene)-2-(4-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinyl)-1,3-thiazol-4(5H)-one: Contains a piperazine ring instead of a piperidine ring and has additional thienylmethylene and thiazol groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5S2 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H24N2O5S2/c1-28-16-6-4-14(5-7-16)13-17-19(25)23(21(29)30-17)10-2-3-18(24)22-11-8-15(9-12-22)20(26)27/h4-7,13,15H,2-3,8-12H2,1H3,(H,26,27)/b17-13- |
InChI Key |
UICRQGGPTYDUCP-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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